2-(Piperazin-1-yl)-4,5-dihydrooxazole
Overview
Description
Piperazine is a cyclic organic compound that is used in the manufacture of pharmaceuticals, synthetic resins, and polyurethane. It is often used as an intermediate in the synthesis of other chemicals .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the reaction of a piperazine with various electrophiles. For example, N-substituted piperazines can be synthesized by reacting piperazine with an alkyl halide .Molecular Structure Analysis
Piperazine is a six-membered ring with two nitrogen atoms at opposite positions in the ring. The nitrogen atoms are sp3 hybridized, meaning they form three sigma bonds and have one lone pair of electrons .Chemical Reactions Analysis
Piperazine can undergo a variety of chemical reactions, including acylation, sulfonylation, and condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Piperazine, for example, is a solid at room temperature and is highly soluble in water .Scientific Research Applications
Synthesis and Biological Estimation
- Design and Synthesis : Compounds containing the 2-(piperazin-1-yl)-4,5-dihydrooxazole structure have been designed and synthesized for various biological applications. For example, derivatives of 1-(benzoxazole-2-yl)piperazine have been synthesized and evaluated for α1-AR antagonistic activities, indicating their potential in receptor antagonism (Li et al., 2008).
Pharmacological Evaluation
- Antidepressant and Antianxiety Activities : Novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown significant antidepressant and antianxiety activities, highlighting the therapeutic potential of these compounds in mental health disorders (Kumar et al., 2017).
Synthesis and Antimicrobial Activities
- Antimicrobial Properties : The synthesis of piperazinyl benzothiazole/benzoxazole derivatives has demonstrated potential in antimicrobial activities. These compounds have been evaluated for their cytotoxicity towards various human cancer cell lines, showing significant biological activity (Murty et al., 2013).
Synthesis and Biological Activity
- Biological Activity Studies : The synthesis of novel compounds containing the this compound structure has led to the discovery of compounds with moderate to good antimicrobial activity. This includes activity against various bacterial and fungal strains, indicating the broad-spectrum potential of these compounds (Mhaske et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-piperazin-1-yl-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-4-10(5-2-8-1)7-9-3-6-11-7/h8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWQVDHBPUSZSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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